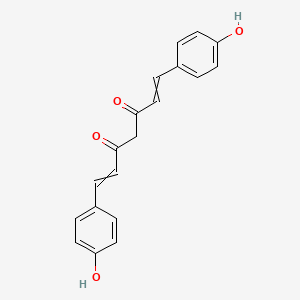

1,7-Bis(4-hydroxyphenyl)-1,6-Heptadiene-3,5-dione

Description

Contextualization within Curcuminoid Research

Research into curcuminoids has gained significant attention in the biomedical field due to their diverse biological activities, including antioxidant, anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects. mnba-journal.comnih.gov Historically, much of the research has focused predominantly on curcumin (B1669340), given its higher concentration in turmeric extracts. mdpi.commnba-journal.commdpi.com However, it has become increasingly recognized that the other curcuminoids, including bisdemethoxycurcumin, also possess significant biological properties that may differ from or complement those of curcumin. researchgate.netmdpi.comresearchgate.net Studies have shown that the individual curcuminoids can exhibit varying potencies and mechanisms of action depending on the biological target. researchgate.netnih.gov For instance, while all three curcuminoids demonstrate antioxidant properties, there can be differences in their efficacy. mdpi.comresearchgate.net Furthermore, commercially available curcumin is often a mixture of these three compounds, which can lead to variations in research outcomes if the specific contributions of each curcuminoid are not considered. nih.govoup.comiomcworld.com This highlights the importance of investigating the individual curcuminoids to fully understand their therapeutic potential. nih.gov

Rationale for Focused Investigation of Bisdemethoxycurcumin

Despite being a minor constituent, focused investigation into bisdemethoxycurcumin is warranted for several key reasons. Firstly, studies suggest that bisdemethoxycurcumin may possess distinct or even superior biological activities compared to curcumin in certain contexts. For example, some research indicates that bisdemethoxycurcumin might have a stronger inhibitory effect on certain cancer cell processes, such as invasion and metastasis, potentially through mechanisms involving the downregulation of matrix metalloproteinases (MMPs) and urokinase plasminogen activator (uPA). researchgate.netmdpi.comiiarjournals.org Additionally, bisdemethoxycurcumin has been reported to be more stable than curcumin and demethoxycurcumin (B1670235) under certain conditions, which could be advantageous for its development as a therapeutic agent. wikipedia.orgresearchgate.netresearchgate.netoup.com

Furthermore, research has begun to uncover specific molecular targets and pathways influenced by bisdemethoxycurcumin. Studies have explored its effects on inflammation, oxidative stress, and specific signaling cascades like NF-κB and Nrf2/HO-1 pathways. researchgate.netmnba-journal.comnih.gov For instance, bisdemethoxycurcumin has shown potential in ameliorating cognitive function and reducing oxidative stress and amyloid-beta deposition in models of Alzheimer's disease, potentially through the upregulation of SIRT1. mnba-journal.comnih.govnih.gov Its antibacterial mechanisms, particularly against resistant strains like MRSA, involving disruption of cell walls and inhibition of resistance genes, also underscore its unique potential. mnba-journal.com The observation that bisdemethoxycurcumin, even at lower concentrations than curcumin, can exert strong anti-inflammatory effects and enhance tight junction proteins in models of inflammatory bowel disease further supports the rationale for its individual study. researcher.life These findings collectively emphasize that bisdemethoxycurcumin is not merely a less abundant version of curcumin but a distinct compound with its own set of biological activities and therapeutic possibilities that warrant dedicated research efforts.

Selected Research Findings on Bisdemethoxycurcumin

| Biological Activity | Key Findings | References |

| Antioxidant Activity | Exhibits antioxidant activity, contributing to free radical scavenging and improving redox status. mdpi.com May show differences in efficiency compared to curcumin. mdpi.com | mdpi.com |

| Anti-inflammatory Activity | Demonstrates anti-inflammatory properties, potentially involving the Nrf2/HO-1 pathway mediated by PI3K/AKT signaling. mnba-journal.com Shows lower capacity to hinder TNF-induced NF-κB activation compared to curcumin and demethoxycurcumin in some contexts. mnba-journal.com | researchgate.netmnba-journal.com |

| Anticancer Activity | Shows potential anti-tumor effects by inhibiting cell proliferation, invasion, migration, and inducing apoptosis in various cancer cell lines. researchgate.netiiarjournals.org May be more potent than curcumin in inhibiting cancer cell invasion. mdpi.com Inhibits tumor growth in glioblastoma models. mdpi.com | researchgate.netmdpi.comiiarjournals.orgmdpi.com |

| Antimicrobial Activity | Exhibits antibacterial mechanisms, including disrupting bacterial cell walls and inhibiting resistance genes (e.g., against MRSA). mnba-journal.com May synergize with conventional antibiotics. mnba-journal.com | mnba-journal.com |

| Neuroprotective Activity | Ameliorates cognitive function, reduces oxidative stress and amyloid-beta deposition in Alzheimer's disease models, potentially via SIRT1 upregulation. mnba-journal.comnih.govnih.gov | mnba-journal.comnih.govnih.gov |

| Effects on Epithelial Integrity | Can increase transepithelial electrical resistance (TER) in bronchial epithelial cells, although requiring higher concentrations than curcumin in some studies. nih.gov | nih.gov |

| Inhibition of Steroidogenic Enzymes | Can inhibit the activity of certain enzymes in the steroidogenic pathway, such as CYP17A1 and CYP19A1, suggesting potential anti-carcinogenic effects in hormone-sensitive cancers. eurospe.org | eurospe.org |

Structure

3D Structure

Properties

IUPAC Name |

1,7-bis(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O4/c20-16-7-1-14(2-8-16)5-11-18(22)13-19(23)12-6-15-3-9-17(21)10-4-15/h1-12,20-21H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PREBVFJICNPEKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)CC(=O)C=CC2=CC=C(C=C2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80865174 | |

| Record name | Bis(4-hydroxycinnamoyl)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80865174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24939-16-0 | |

| Record name | Bis(4-hydroxycinnamoyl)methane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24939-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(4-hydroxycinnamoyl)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80865174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Biosynthesis

Chemical Synthesis Approaches

Chemical synthesis of bisdemethoxycurcumin often involves the coupling of two aromatic aldehyde units with a central β-diketone moiety. researchgate.net Due to the structure of the β-diketone (specifically, 2,4-pentanedione), regioselectivity can be a challenge in simple condensation reactions. researchgate.net

Aldol (B89426) Condensation Reactions

Aldol condensation is a fundamental reaction employed in the synthesis of curcuminoids, including bisdemethoxycurcumin. researchgate.netgoogle.comresearchgate.net This approach typically involves the reaction of an aromatic aldehyde (such as p-hydroxybenzaldehyde for bisdemethoxycurcumin) with 2,4-pentanedione. google.com However, simple aldol condensation of 2,4-pentanedione with aldehydes like vanillin (B372448) (for curcumin) can lead to low yields, partly due to difficulties in product isolation and purification, and potential for condensation at different sites of the pentanedione. researchgate.netgoogle.com The higher acidity of the C-3 position of 2,4-pentanedione compared to the C-1/C-5 positions can lead to successive aldol condensations on the terminal methyl groups. researchgate.net

Boron-Assisted Synthesis Protocols

Boron-assisted methods are utilized to improve the regioselectivity and yield in the synthesis of curcuminoids. researchgate.netgoogle.comresearchgate.net These protocols typically involve the use of boron compounds, such as boron oxide or boron trifluoride, often in conjunction with amines like butylamine. researchgate.netgoogle.com The boron compound can complex with the β-diketone moiety of 2,4-pentanedione, effectively protecting the central carbon and directing the aldol condensation to the terminal methyl groups. researchgate.netnih.govbeilstein-journals.org

A method for synthesizing bisdemethoxycurcumin involves the reaction of p-hydroxybenzaldehyde with 2,4-pentanedione in the presence of boron oxide, tri-butyl borate, and butylamine, often using a solvent like isobutyl acetate. google.com The process involves preparing a solution of p-hydroxybenzaldehyde, butylamine, boron oxide, and tri-butyl borate, and then slowly adding a solution of 2,4-pentanedione. google.com After the reaction, the product is typically recovered by cooling, rinsing, filtering, and recrystallization. google.com

Another boron-assisted approach involves using boron trifluoride to form a cyclic difluoro-boronate derivative of acetylacetone (B45752) (2,4-pentanedione). nih.govmdpi.comresearchgate.net This complexation step, often carried out in a solvent like THF, helps protect the β-diketone function. nih.govmdpi.comresearchgate.net Subsequent condensation with the appropriate aromatic aldehyde (e.g., p-hydroxybenzaldehyde) is catalyzed by an amine. nih.gov The final step involves the cleavage of the BF₂ group, which can be achieved by treatment with hydrated metal oxides like alumina (B75360) or silica, allowing for the recovery of the β-diketone function and the target curcuminoid. nih.govmdpi.comresearchgate.net This method has been reported to provide good to excellent yields. mdpi.comresearchgate.net

Solvent-Free Synthetic Strategies

Efforts have been made to develop solvent-free synthetic methods for curcuminoids, aligning with principles of green chemistry. researchgate.netacs.org These strategies aim to reduce or eliminate the use of organic solvents, offering potential benefits in terms of environmental impact and simplified workup procedures. Some solvent-free approaches may also incorporate boron-assisted methodologies, where the reaction proceeds without bulk solvent, potentially involving the in situ generation of intermediates like imines. acs.org Research findings suggest that solvent-free syntheses can proceed smoothly and provide moderate to excellent yields with minimal workup. acs.org

"Click" and "Unclick" Chemistry Applications

The terms "click" and "unclick" chemistry have been applied to describe efficient and straightforward synthetic methodologies for curcuminoids. mdpi.comresearchgate.netnih.gov In the context of boron-assisted synthesis, the formation of the cyclic difluoro-boronate complex of 2,4-pentanedione can be considered a "click" step due to its efficiency and high yield. nih.govmdpi.comresearchgate.net The subsequent cleavage of the BF₂ group to release the curcuminoid can be viewed as an "unclick" step. nih.govbeilstein-journals.orgmdpi.comresearchgate.net This two-step procedure, involving the protection of the β-diketone by boron complexation, followed by aldol condensation and deprotection, exemplifies a "click" and "unclick" chemistry approach for synthesizing bisdemethoxycurcumin and other symmetric curcuminoids with good yields. nih.govmdpi.comresearchgate.netnih.gov

Table 1 summarizes representative reported yields for the synthesis of bisdemethoxycurcumin using certain methods.

| Synthetic Method | Key Reagents / Conditions | Reported Yield (%) | Source(s) |

| Boron-Assisted Aldol Condensation | p-hydroxybenzaldehyde, 2,4-pentanedione, Boron oxide, Tri-butyl borate, Butylamine, Isobutyl acetate | Not specified, detailed procedure provided. | google.com |

| Boron-Assisted "Click" and "Unclick" | 2,4-pentanedione + BF₃·THF; + p-hydroxybenzaldehyde + n-butylamine; BF₂ cleavage with hydrated Al₂O₃ or SiO₂ | 78 | mdpi.comresearchgate.netnih.gov |

Biosynthetic Pathways and Enzymatic Mechanisms

Bisdemethoxycurcumin is a naturally occurring compound, biosynthesized in plants, notably within the Curcuma genus. wikipedia.orgjmb.or.kr The biosynthesis of curcuminoids, including bisdemethoxycurcumin, involves enzymes belonging to the type III polyketide synthases (PKSs). jmb.or.krwikipedia.orgnih.gov

Curcuminoid Synthase Involvement (e.g., from Oryza sativa)

Curcuminoid biosynthesis pathways utilize hydroxycinnamoyl-CoA thioesters (such as p-coumaroyl-CoA or feruloyl-CoA) and malonyl-CoA as substrates. jmb.or.krijfmr.com In Curcuma longa, the biosynthesis of curcuminoids involves the action of two key type III PKSs: Diketide-CoA synthase (DCS) and Curcumin (B1669340) synthase (CURS). nih.govijfmr.comnih.gov DCS catalyzes the condensation of a hydroxycinnamoyl-CoA (like feruloyl-CoA) with malonyl-CoA to form a diketide-CoA intermediate. nih.govijfmr.com CURS then converts this diketide-CoA ester into the curcuminoid scaffold by condensing it with another molecule of hydroxycinnamoyl-CoA. nih.gov Multiple isoforms of CURS (CURS1, CURS2, and CURS3) have been identified, with different substrate preferences influencing the production of curcumin, demethoxycurcumin (B1670235), and bisdemethoxycurcumin. wikipedia.orgijfmr.comnih.govuniprot.org CURS3, for instance, can produce curcumin, demethoxycurcumin, and bisdemethoxycurcumin from either feruloyl-CoA or 4-coumaroyl-CoA as the starter substrate. wikipedia.org

Notably, in Oryza sativa (rice), a distinct enzyme called Curcuminoid Synthase (CUS) catalyzes the "one-pot" formation of the bisdemethoxycurcumin scaffold. wikipedia.orgnih.govnih.govnih.gov This enzyme is a plant-specific type III PKS that condenses two molecules of 4-coumaroyl-CoA and one molecule of malonyl-CoA to directly form bisdemethoxycurcumin. jmb.or.krnih.govnih.govexpasy.org The mechanism involves the thioesterification of a cysteine residue (Cys-174 in O. sativa CUS) with a starter molecule (4-coumaroyl-CoA), followed by decarboxylative condensation with malonyl-CoA to form a diketide-CoA intermediate. nih.gov This intermediate is then hydrolyzed to a β-keto acid, which acts as the second extender substrate and is joined to the Cys-174-bound 4-coumarate by decarboxylative condensation, yielding bisdemethoxycurcumin. nih.gov This process in O. sativa CUS is unique as the diketide intermediate remains within the enzyme's cavity and is not released, unlike the two-enzyme system in Curcuma longa. expasy.org Research on CUS from O. sativa has provided insights into the structural basis for this one-pot reaction, revealing a unique active-site architecture capable of accommodating the substrates. nih.gov

Table 2 outlines the key enzymatic steps in bisdemethoxycurcumin biosynthesis in Oryza sativa.

| Enzyme | Organism | Substrates | Product | Key Feature of Mechanism | Source(s) |

| Curcuminoid Synthase (CUS) | Oryza sativa | 2x 4-coumaroyl-CoA, 1x Malonyl-CoA | Bisdemethoxycurcumin | One-pot reaction, diketide intermediate retained in active site | jmb.or.krwikipedia.orgnih.govnih.govexpasy.org |

While the Curcuma longa pathway involves DCS and CURS enzymes, the Oryza sativa CUS provides a simpler enzymatic system for bisdemethoxycurcumin production, which has implications for artificial biosynthetic production efforts. jmb.or.krnih.gov

Polyketide Assembly Deviations

The biosynthesis of bisdemethoxycurcumin showcases distinct polyketide assembly mechanisms depending on the plant species. Two well-characterized pathways highlight these deviations: one involving a single enzyme, Curcuminoid Synthase (CUS), found in Oryza sativa, and another involving two enzymes, Diketide-CoA Synthase (DCS) and Curcumin Synthase (CURS), present in Curcuma longa. wikidata.orglipidmaps.orgwikipedia.orgwikipedia.orgthegoodscentscompany.comguidetopharmacology.orgwikipedia.org

In contrast, the well-understood CHS pathway, responsible for flavonoid biosynthesis, typically involves a single CHS enzyme that catalyzes the sequential condensation of a starter molecule, such as p-coumaroyl-CoA, with three molecules of malonyl-CoA. nih.govwikipedia.orgnih.govnih.gov This results in a linear tetraketide intermediate that undergoes intramolecular cyclization to form a chalcone, such as naringenin (B18129) chalcone. wikipedia.orgnih.govnih.gov The CHS mechanism involves iterative decarboxylative condensations where the growing polyketide chain remains attached to the enzyme's active site cysteine residue until the final cyclization step. nih.govnih.gov

Oryza sativa CUS Pathway: A "One-Pot" Synthesis with Intermediate Hydrolysis

In Oryza sativa, bisdemethoxycurcumin is synthesized in a remarkable "one-pot" reaction catalyzed by a single enzyme, Curcuminoid Synthase (CUS). wikidata.orglipidmaps.orgwikipedia.orglipidmaps.orghmdb.ca This enzyme utilizes two molecules of p-coumaroyl-CoA and one molecule of malonyl-CoA as substrates. wikipedia.orglipidmaps.orghmdb.ca The CUS-catalyzed mechanism deviates from the standard iterative condensation of CHS by involving an intermediate hydrolysis step. lipidmaps.org

The proposed mechanism for CUS involves the initial loading of a p-coumaroyl-CoA molecule onto the active site cysteine. lipidmaps.org Subsequently, a molecule of malonyl-CoA undergoes decarboxylative condensation with the enzyme-bound p-coumaroyl moiety, forming a diketide-CoA intermediate. lipidmaps.org A key deviation occurs at this stage: the diketide-CoA intermediate is hydrolyzed to yield a β-keto acid. wikipedia.orglipidmaps.org This β-keto acid then acts as the second extender substrate and undergoes a second decarboxylative condensation with another molecule of p-coumaroyl-CoA bound to the enzyme, ultimately leading to the formation of bisdemethoxycurcumin. wikipedia.orglipidmaps.org This violation of the traditional head-to-tail polyketide assembly, where the growing chain remains enzyme-bound until completion, is a defining feature of the CUS pathway. lipidmaps.org

Structural studies of O. sativa CUS have revealed a unique active-site architecture, described as downward expanding, which is distinct from that of known CHS enzymes. wikipedia.org This larger cavity is capable of accommodating the two bulky p-coumaroyl units and the malonyl unit. wikipedia.org Specific amino acid substitutions within the active site, such as the presence of glycine (B1666218) at position 274 and tyrosine at position 207 in CUS compared to conserved phenylalanine residues in CHS, are thought to contribute to this altered architecture and substrate handling, facilitating the observed deviations in the polyketide assembly process. nih.govnih.gov

Curcuma longa DCS and CURS Pathway: A Two-Enzyme System

In Curcuma longa, the biosynthesis of curcuminoids, including bisdemethoxycurcumin, involves the concerted action of two distinct Type III PKSs: Diketide-CoA Synthase (DCS) and Curcumin Synthase (CURS). wikidata.orglipidmaps.orgwikipedia.orgthegoodscentscompany.comguidetopharmacology.orgwikipedia.org This represents another significant deviation from the single-enzyme polyketide synthesis observed in the CHS pathway and the O. sativa CUS system. wikipedia.orgwikipedia.org

DCS catalyzes the initial condensation step, specifically the formation of diketide-CoA intermediates. wikipedia.orgthegoodscentscompany.comfishersci.ca While DCS can utilize both p-coumaroyl-CoA and feruloyl-CoA as starter substrates, its activity with feruloyl-CoA is particularly noted in the context of curcumin biosynthesis. wikipedia.orgfishersci.ca DCS condenses the starter acyl-CoA with malonyl-CoA to produce the corresponding diketide-CoA. wikipedia.orgthegoodscentscompany.comfishersci.ca Unlike most Type III PKSs, DCS is capable of releasing the CoA product without cleaving the thioester linkage. nih.gov

Subsequently, CURS (which exists in multiple isoforms, CURS1, CURS2, and CURS3) takes over to complete the curcuminoid structure. wikipedia.orgwikidata.orgthegoodscentscompany.com CURS catalyzes the condensation of the diketide-CoA intermediate with a second molecule of an aromatic acyl-CoA starter substrate. wikipedia.orgwikipedia.orgthegoodscentscompany.com For bisdemethoxycurcumin synthesis, this involves the condensation of p-coumaroyldiketide-CoA with p-coumaroyl-CoA. Similar to CUS, CURS is also understood to hydrolyze the diketide-CoA to a β-keto acid before condensing it with the second starter molecule. wikipedia.orgwikipedia.org

This two-enzyme system in C. longa, where DCS produces the diketide intermediate and CURS catalyzes the subsequent condensation and cyclization, contrasts with the single-enzyme "one-pot" synthesis of CUS in O. sativa and the iterative chain elongation of CHS. wikipedia.orgwikipedia.org The substrate specificity of the CURS isoforms can influence the final composition of curcuminoids, with different combinations of diketide-CoAs and starter acyl-CoAs leading to curcumin, demethoxycurcumin, or bisdemethoxycurcumin. wikipedia.orgwikidata.orgthegoodscentscompany.com

The distinct enzymatic machinery and catalytic mechanisms employed in the biosynthesis of bisdemethoxycurcumin in O. sativa and C. longa, particularly the involvement of intermediate hydrolysis and the two-enzyme system in C. longa, represent significant deviations from the canonical polyketide assembly pathways like that of CHS. These variations highlight the diverse strategies employed by plants to generate structurally complex secondary metabolites from simple acyl-CoA precursors.

Detailed Research Findings: Enzymatic Activities and Substrate Utilization

Research has characterized the activities of the key enzymes involved in bisdemethoxycurcumin biosynthesis, providing insights into their substrate preferences and catalytic efficiencies.

Table: Enzymatic Activities in Curcuminoid Biosynthesis (Note: This table is intended to be interactive in a digital format, allowing for sorting and filtering of data.)

| Enzyme | Source Organism | Substrates | Products | Key Deviations/Notes | Reference |

| CUS | Oryza sativa | 2x p-coumaroyl-CoA, 1x Malonyl-CoA | Bisdemethoxycurcumin | Single enzyme "one-pot" synthesis; involves diketide intermediate hydrolysis. | wikipedia.orglipidmaps.orghmdb.ca |

| DCS | Curcuma longa | p-coumaroyl-CoA (or Feruloyl-CoA), Malonyl-CoA | p-coumaroyldiketide-CoA (or Feruloyldiketide-CoA) | Forms diketide-CoA intermediate; can release CoA product. | wikipedia.orgthegoodscentscompany.comfishersci.ca |

| CURS (Isoforms 1, 2, 3) | Curcuma longa | Diketide-CoA (from DCS), Aromatic acyl-CoA (e.g., p-coumaroyl-CoA, Feruloyl-CoA) | Curcuminoids (Bisdemethoxycurcumin, Demethoxycurcumin, Curcumin) | Acts on diketide intermediate; involves diketide hydrolysis before condensation with second starter. | wikipedia.orgwikipedia.orgthegoodscentscompany.comwikipedia.org |

| CHS | Various Plants | Starter acyl-CoA (e.g., p-coumaroyl-CoA), 3x Malonyl-CoA | Chalcones (e.g., Naringenin chalcone) | Canonical pathway; iterative condensation without intermediate hydrolysis before cyclization. | wikipedia.orgnih.govnih.gov |

Studies on O. sativa CUS have demonstrated its ability to efficiently produce bisdemethoxycurcumin from p-coumaroyl-CoA and malonyl-CoA in vitro. lipidmaps.orghmdb.ca The unique active site structure of CUS facilitates the binding and orientation of the two p-coumaroyl units and the malonyl unit necessary for the reaction sequence, including the hydrolysis of the diketide intermediate. wikipedia.orglipidmaps.org

In C. longa, the cooperation between DCS and CURS is crucial for efficient curcuminoid production. Co-incubation of DCS and CURS with appropriate substrates has been shown to yield curcuminoids. wikipedia.orgguidetopharmacology.org While CURS alone can exhibit some activity, the presence of DCS significantly enhances the reaction rate by providing the necessary diketide-CoA intermediate. wikipedia.orgguidetopharmacology.org The different CURS isoforms show varying preferences for p-coumaroyl-CoA and feruloyl-CoA as starter substrates, influencing the ratio of bisdemethoxycurcumin, demethoxycurcumin, and curcumin produced. wikipedia.orgwikidata.org

These detailed research findings underscore the complexity and diversity of polyketide assembly pathways in plants and highlight the specific enzymatic adaptations that lead to the biosynthesis of compounds like bisdemethoxycurcumin, diverging from the more common CHS-catalyzed reactions.

Molecular and Cellular Mechanisms of Biological Activity

Anticarcinogenic and Antiproliferative Mechanisms

Bisdemethoxycurcumin exerts its anticancer effects through a variety of molecular pathways, primarily by inducing programmed cell death, or apoptosis, in cancer cells and by regulating the cell cycle to halt proliferation.

Apoptosis Induction Pathways

Apoptosis is a critical process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. Bisdemethoxycurcumin has been shown to trigger apoptosis in various cancer cell types through multiple sophisticated mechanisms.

Research has demonstrated that bisdemethoxycurcumin can induce apoptosis through both caspase-dependent and caspase-independent pathways. In human osteosarcoma cells, bisdemethoxycurcumin, along with curcumin (B1669340) and demethoxycurcumin (B1670235), has been found to initiate apoptosis, which can be contingent on the activation of caspases, a family of proteases that execute programmed cell death nih.govnih.gov. The activation of these signaling proteins ultimately leads to the systematic dismantling of the cell.

The transforming growth factor-beta (TGF-β)/Smad signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and promoting metastasis in later stages. Bisdemethoxycurcumin has been shown to induce apoptosis in human osteosarcoma cells through the activation of the Smad 2/3 signaling pathway nih.govnih.gov. This suggests that bisdemethoxycurcumin can modulate this pathway to favor its tumor-suppressive functions.

Conversely, the Akt signaling pathway is a key regulator of cell survival and proliferation, and its overactivation is common in many cancers. Studies have indicated that bisdemethoxycurcumin can induce apoptosis by repressing the Akt signaling pathway in osteosarcoma cells nih.gov. By inhibiting this pro-survival pathway, bisdemethoxycurcumin shifts the cellular balance towards apoptosis.

In the stressful microenvironment of a tumor, cancer cells often upregulate chaperone proteins like the 78-kDa glucose-regulated protein (GRP78) to survive. However, prolonged stress can lead to apoptosis. In human pancreatic cancer cells, bisdemethoxycurcumin has been found to upregulate GRP78, which facilitates apoptosis through the eukaryotic translation initiation factor 2 alpha (eIF2α)/C/EBP homologous protein (CHOP) pathway. This suggests that bisdemethoxycurcumin can exploit the cellular stress response to induce cancer cell death.

The mitochondrion is central to the intrinsic pathway of apoptosis. Bisdemethoxycurcumin has been observed to induce mitochondrial dysfunction in cancer cells, a key step in initiating apoptosis. This is characterized by an increase in intracellular superoxide (B77818) production and a decrease in total glutathione (B108866) levels in pancreatic cancer cells. Furthermore, in gastric adenocarcinoma cells, bisdemethoxycurcumin promotes a decrease in the ratio of the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2) to the pro-apoptotic protein Bcl-2-associated X protein (Bax) and an increase in caspase-3 expression, all of which are indicative of mitochondrially-mediated apoptosis.

Cell Cycle Regulation

In addition to inducing apoptosis, bisdemethoxycurcumin can also halt the proliferation of cancer cells by interfering with the cell cycle. In human lung cancer NCI-H460 cells, bisdemethoxycurcumin has been shown to alter the expression of genes associated with the cell cycle. For instance, it can lead to the overexpression of cyclin E2 (CCNE2), a key regulator of the G1/S transition phase of the cell cycle. Studies on gastric cancer cells have revealed that bisdemethoxycurcumin can arrest cell growth in the G1 phase, preventing the cells from entering the S phase and completing the cell division cycle. In mouse cochlear cells, bisdemethoxycurcumin has been shown to reverse gentamicin-induced cell cycle arrest at the G2/M phase. Furthermore, in breast cancer cells, bisdemethoxycurcumin has been found to activate the pro-apoptotic protein p53 and its downstream effector p21, as well as the cell cycle regulatory protein p16 and its downstream effector, the retinoblastoma protein (Rb). These actions collectively contribute to the antiproliferative effects of bisdemethoxycurcumin.

| Cell Line | Effect of Bisdemethoxycurcumin | Pathway/Mechanism |

| Human Osteosarcoma (HOS) | Induces apoptosis | Activation of Smad 2/3, Repression of Akt |

| Human Pancreatic Cancer | Induces apoptosis | Upregulation of GRP78, eIF2α/CHOP pathway, Mitochondrial dysfunction |

| Gastric Adenocarcinoma | Induces apoptosis, Cell cycle arrest at G1 | Mitochondrial dysfunction, Decreased Bcl-2/Bax ratio, Increased caspase-3 |

| Human Lung Cancer (NCI-H460) | Alters gene expression related to cell cycle | Overexpression of CCNE2 |

| Breast Cancer (MCF-7) | Inhibits proliferation | Activation of p53/p21 and p16/Rb pathways |

| Mouse Cochlear (UB/OC-2) | Reverses G2/M phase arrest | - |

Inhibition of Tumor Invasion and Metastasis

Bisdemethoxycurcumin has demonstrated significant potential in inhibiting cancer cell invasion by modulating enzymes responsible for the degradation of the extracellular matrix (ECM). Comparative studies have shown that BDMC is a potent inhibitor of Matrix Metalloproteinases (MMPs) and Urokinase Plasminogen Activator (uPA). In human fibrosarcoma cells, the potency for inhibiting cancer cell invasion was found to be BDMC ≥ demethoxycurcumin (DMC) > curcumin. Specifically, BDMC significantly decreases the secretion of active MMP-2 and MMP-9, as well as uPA. This effect gives BDMC a higher antimetastatic potency compared to curcumin, by more effectively down-regulating these key ECM degradation enzymes.

Table 1: Effect of Bisdemethoxycurcumin on Extracellular Matrix Degradation Enzymes

| Enzyme | Effect of Bisdemethoxycurcumin Treatment | Cancer Cell Line |

| Matrix Metalloproteinase-2 (MMP-2) | Decreased activity and protein expression | Human Fibrosarcoma, HeLa |

| Matrix Metalloproteinase-9 (MMP-9) | Decreased activity and protein expression | Human Fibrosarcoma, HeLa |

| Urokinase Plasminogen Activator (uPA) | Decreased protein expression | Human Fibrosarcoma, HeLa |

Bisdemethoxycurcumin modulates several key proteins involved in cell migration and invasion signaling pathways. In studies on human cervical cancer (HeLa) cells and human osteosarcoma (U-2 OS) cells, BDMC treatment led to a significant reduction in the protein levels of Growth factor receptor-bound protein 2 (GRB2), Ras homolog gene family member A (RHOA), and RAS.

The effect of BDMC on extracellular signal-regulated kinase (ERK1/2) appears to be context-dependent. In HeLa cells, BDMC treatment significantly reduced total ERK1/2 levels but led to an increase in the phosphorylated, active form (p-ERK1/2). In contrast, a study on U-2 OS cells reported that BDMC inhibited the expression of p-ERK1/2.

Signaling Pathway Modulation in Cancer

A primary mechanism through which bisdemethoxycurcumin exerts its anti-cancer effects is the potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is crucial in regulating inflammation, cell proliferation, and invasion. BDMC has been identified as a more potent inhibitor of this pathway than curcumin and demethoxycurcumin. researchgate.net

Mechanistic studies have revealed that while the inhibitory activities of curcumin and DMC involve their oxidation to reactive electrophiles, BDMC's inhibition of the NF-κB pathway does not require such oxidation. researchgate.net This distinct mechanism may contribute to its enhanced stability and potency. researchgate.net

Table 2: Comparative Inhibition of NF-κB Activity by Curcuminoids

| Compound | IC₅₀ (μM) for NF-κB Inhibition |

| Bisdemethoxycurcumin (BDMC) | 8.3 ± 1.6 |

| Demethoxycurcumin (DMC) | 12.1 ± 7.2 |

| Turmeric Extract | 14.5 ± 2.9 |

| Curcumin | 18.2 ± 3.9 |

Data from a study quantifying NF-κB inhibition via a luciferase reporter assay in RAW264.7 cells. researchgate.net

PI3K/Akt Signaling Pathway Regulation

Bisdemethoxycurcumin (BDMC) has been shown to regulate the Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway, a critical cascade involved in cell survival, growth, and proliferation. nih.gov Overactivation of this pathway is a common feature in many types of cancer, driving tumor progression and resistance to therapy. nih.gov

BDMC's interaction with this pathway is multifaceted. In human osteosarcoma U-2 OS cells, BDMC treatment resulted in a decrease in the expression of PI3K and phosphorylated Akt (p-AktSer473), indicating an inhibitory effect on this pro-survival pathway. spandidos-publications.com This inhibition is significant as the PI3K/Akt/GSK3β signaling pathway, when overexpressed, promotes cancer cell invasion and metastasis. spandidos-publications.com

Furthermore, in the context of cardioprotection, BDMC's mechanism involves the PI3K/Akt pathway. nih.gov Studies have shown that BDMC activates the Nrf2/HO-1 pathway, a key player in cellular protection against inflammation and oxidative stress, and this activation is mediated by PI3K/Akt signaling. nih.govmnba-journal.com In cardiomyocyte injury models, BDMC enhanced the phosphorylation of Akt and up-regulated the expression of Heme oxygenase-1 (HO-1). nih.gov The protective effects of BDMC were negated by a PI3K inhibitor (LY294002), confirming that the activation of Nrf2/HO-1 is primarily dependent on the PI3K/Akt signaling cascade. nih.gov In vitro experiments in RAW264.7 cells also suggested that BDMC may reduce levels of pro-inflammatory cytokines induced by lipopolysaccharides (LPS) through the suppression of the PI3K/Akt pathway. researchgate.net

Table 1: Effect of Bisdemethoxycurcumin on PI3K/Akt Pathway Components

| Cell Line/Model | Effect of BDMC | Downstream Consequence | Reference |

|---|---|---|---|

| Human Osteosarcoma (U-2 OS) | Decreased expression of PI3K and p-Akt (Ser473) | Inhibition of invasion and metastasis | spandidos-publications.com |

| Cardiomyocyte Injury Model | Enhanced phosphorylation of Akt | Activation of Nrf2/HO-1, leading to cardioprotection | nih.gov |

| Macrophage-like cells (RAW264.7) | Suppression of PI3K/Akt pathway | Reduction of LPS-induced pro-inflammatory cytokines | researchgate.net |

MAPK (Mitogen-Activated Protein Kinase) Pathway Modulation (e.g., p38 MAPK, ERK1/2, JNK1/2)

Bisdemethoxycurcumin modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial in regulating cellular processes such as proliferation, differentiation, and apoptosis. The MAPK family includes key kinases like p38 MAPK, extracellular signal-regulated kinases (ERK1/2), and c-Jun N-terminal kinases (JNK1/2).

In human osteosarcoma U-2 OS cells, BDMC treatment has been demonstrated to inhibit the expression of phosphorylated ERK1/2 (p-ERK1/2), p-JNK, and p-p38. spandidos-publications.com This inhibition of the Ras/MAPK kinase cascade is considered a promising approach for osteosarcoma treatment, as these pathways are involved in cell metastasis. spandidos-publications.com Similarly, in human cervical cancer HeLa cells, BDMC was found to decrease the levels of p-ERK1/2. iiarjournals.org

In vitro studies on RAW264.7 macrophage-like cells also indicate that BDMC may reduce the levels of pro-inflammatory cytokines induced by LPS by suppressing MAPK pathways. researchgate.net This suggests a role for BDMC in controlling inflammatory responses through the modulation of MAPK signaling.

Table 2: Modulation of MAPK Pathway by Bisdemethoxycurcumin

| Cell Line | Affected Kinase | Observed Effect | Reference |

|---|---|---|---|

| Human Osteosarcoma (U-2 OS) | p-ERK1/2, p-JNK, p-p38 | Inhibition of expression | spandidos-publications.com |

| Human Cervical Cancer (HeLa) | p-ERK1/2 | Decreased expression | iiarjournals.org |

| Macrophage-like cells (RAW264.7) | MAPK pathways | Suppression | researchgate.net |

Wnt/β-Catenin Pathway Influence

The Wnt/β-catenin signaling pathway is essential for embryonic development and tissue homeostasis, and its aberrant activation is frequently linked to the initiation and progression of various cancers. nih.gov Bisdemethoxycurcumin has been shown to exert an inhibitory influence on this pathway.

In a study using highly metastatic lung cancer 95D cells, BDMC was found to inhibit the Wnt/β-catenin pathway by increasing the expression of Wnt Inhibitory Factor-1 (WIF-1). nih.gov WIF-1 is a secreted antagonist that directly binds to Wnt proteins, thereby preventing the activation of the signaling cascade. nih.gov This upregulation of WIF-1 by BDMC led to the inhibition of β-catenin translocation to the nucleus and a reduced expression of the transcription factor Snail. nih.gov The suppression of Snail, a key regulator of the epithelial-to-mesenchymal transition (EMT), consequently inhibits the invasive and metastatic potential of cancer cells. nih.gov The Wnt/β-catenin pathway is known to contribute to EMT, a process that allows polarized epithelial cells to convert into motile mesenchymal cells, facilitating metastasis. nih.gov

Oxidative Stress Reduction in Cancer Progression

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, plays a dual role in cancer. While high levels can be toxic to cancer cells, moderate levels can promote tumor progression, invasion, and metastasis. mnba-journal.comsemanticscholar.org Bisdemethoxycurcumin has demonstrated the ability to reduce oxidative stress, thereby inhibiting cancer progression.

In ovarian cancer SKOV-3 cells, BDMC significantly inhibited adhesion, migration, and invasion. nih.govresearchgate.net This anti-metastatic activity was linked to a reduction in cellular oxidative stress. nih.gov Specifically, BDMC was shown to decrease the generation of cellular superoxide in a dose-dependent manner. nih.govresearchgate.net This reduction in oxidative stress led to the subsequent inactivation of the NF-κB pathway, a key transcription factor involved in inflammation and cancer. nih.govresearchgate.net The inhibition of NF-κB, in turn, suppressed the expression of matrix metalloproteinases (MMPs) like MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix during tumor invasion. mnba-journal.comnih.gov

DNA Damage and Condensation Induction

Bisdemethoxycurcumin has been shown to induce DNA damage and chromatin condensation in cancer cells, which are hallmarks of apoptosis or programmed cell death. nih.govnih.govamegroups.org

A study on NCI-H460 human non-small cell lung cancer (NSCLC) cells demonstrated that BDMC induces DNA damage, as determined by the Comet assay. nih.gov The same study used DAPI staining to show that BDMC also causes DNA condensation in these cells. nih.gov Furthermore, BDMC was found to suppress the expression of proteins associated with DNA repair, including O6-methylguanine-DNA methyltransferase and breast cancer-associated protein (BRCA). nih.gov By both inducing damage and inhibiting repair mechanisms, BDMC can effectively promote the death of cancer cells.

p53 and H2A.X Phosphorylation Modulation

The tumor suppressor protein p53 and the histone variant H2A.X are critical components of the DNA damage response (DDR) pathway. Phosphorylation of H2A.X at serine 139 (to form γH2AX) is one of the earliest events following a DNA double-strand break, serving as a platform to recruit DNA repair proteins. core.ac.ukrsc.org The p53 protein, in turn, can induce cell cycle arrest or apoptosis in response to DNA damage. nih.gov

Bisdemethoxycurcumin has been found to modulate these key proteins. In human T-cell leukemia MOLT-4 cells, BDMC was shown to enhance X-ray-induced apoptosis. nih.gov This radiosensitizing effect was significantly reduced when p53 was knocked down, indicating a p53-dependent mechanism. nih.gov Interestingly, BDMC did not enhance the activation of the p53 signaling pathway directly but instead promoted the binding of Bcl-2 to p53. nih.gov This interaction may neutralize the anti-apoptotic function of Bcl-2, thereby promoting cell death. nih.gov While direct studies on BDMC-induced H2A.X phosphorylation are limited, related compounds like curcumin have been shown to induce phosphorylation of H2A.X, indicating the induction of DNA double-strand breaks. rsc.orgresearchgate.net

Anti-inflammatory Mechanisms

Bisdemethoxycurcumin possesses significant anti-inflammatory properties, which it exerts through various molecular mechanisms. A key mechanism is the activation of the nuclear factor erythroid-2 related factor 2 (Nrf2)/heme oxygenase (HO-1) pathway. mnba-journal.comnih.gov This pathway is a critical cellular defense against oxidative stress and inflammation. mnba-journal.com BDMC has been shown to activate the Nrf2/HO-1 pathway, which is mediated by the PI3K/Akt signaling cascade, contributing to the protection of cardiomyocytes. nih.govmnba-journal.com In chondrocytes, BDMC activates the Nrf2/HO-1 pathway to inhibit NLRP3 inflammasome activation, thereby reducing inflammatory responses and catabolism associated with osteoarthritis. nih.gov

BDMC also modulates the NF-κB pathway, a central regulator of inflammation. mnba-journal.com However, its potency in this regard appears to be lower than that of curcumin and demethoxycurcumin. oup.com The relative potency for suppressing tumor necrosis factor (TNF)-induced NF-κB activation is Curcumin > Demethoxycurcumin > Bisdemethoxycurcumin, suggesting that the methoxy (B1213986) groups on the phenyl ring play a critical role in this specific activity. oup.comnih.gov Despite this, BDMC's ability to inhibit the phosphorylation of NF-κB p65 and IκB-α contributes to its anti-inflammatory and anti-cancer effects. nih.gov

Table 3: Summary of Anti-inflammatory Mechanisms of Bisdemethoxycurcumin

| Mechanism | Pathway/Target | Cellular Context | Outcome | Reference |

|---|---|---|---|---|

| Antioxidant Response | Nrf2/HO-1 Activation | Cardiomyocytes, Chondrocytes | Reduction of inflammation and oxidative stress | mnba-journal.com, nih.gov, nih.gov |

| Inflammatory Signaling | NF-κB Pathway Inhibition | Various cancer cells, Macrophages | Suppression of pro-inflammatory cytokines and mediators | oup.com, nih.gov |

| Kinase Signaling | MAPK Pathway Suppression | Macrophage-like cells (RAW264.7) | Reduction of LPS-induced pro-inflammatory cytokines | researchgate.net |

Antioxidant Mechanisms

Beyond enhancing endogenous antioxidant systems, bisdemethoxycurcumin possesses intrinsic reactive oxygen species (ROS) scavenging capabilities. figshare.com This direct antioxidant activity is attributed to its chemical structure, specifically the phenolic hydroxyl groups which can donate a hydrogen atom to neutralize free radicals. researchgate.net

Table 6: ROS Scavenging Activity of Bisdemethoxycurcumin

| Model System | Key Findings on ROS | Reference |

|---|---|---|

| Cardiomyocytes (Staurosporine-induced) | Diminished reactive oxygen species (ROS) production. | figshare.com |

| LPS-stimulated Macrophages | Mitigated LPS-triggered increases of ROS. | nih.gov |

| High-Fat Diet-Fed Mice | Inhibited renal reactive oxygen species (ROS) overproduction. | mdpi.com |

Mitochondrial Antioxidant System Activation (e.g., Manganese Superoxide Dismutase (MnSOD), Glutaredoxin 5 (Glrx5), Thioredoxin 2 (Trx2))

Bisdemethoxycurcumin has been shown to activate the mitochondrial antioxidant response. In a study involving lipopolysaccharide (LPS)-treated broilers, supplementation with bisdemethoxycurcumin mitigated mitochondrial dysfunction in the jejunum and ileum. nih.gov This was evidenced by an enhancement of manganese superoxide dismutase (MnSOD) activity. nih.gov MnSOD is a primary antioxidant enzyme in the mitochondria that neutralizes superoxide anion radicals. nih.gov

Furthermore, bisdemethoxycurcumin treatment led to the upregulation of the mitochondrial glutaredoxin 5 (Glrx5) and thioredoxin 2 (Trx2) systems. nih.gov The thioredoxin system, which includes Trx2, plays a crucial role in cellular redox regulation. Research indicates that bisdemethoxycurcumin supplementation increased the jejunal mRNA expression levels of MnSOD, Trx2, and Glrx5. nih.gov These findings suggest that bisdemethoxycurcumin helps protect against mitochondrial oxidative stress by bolstering key enzymatic antioxidant defenses within the mitochondria. nih.gov

Table 1: Effect of Bisdemethoxycurcumin on Mitochondrial Antioxidant Gene Expression An interactive data table based on research findings.

| Gene | Tissue | Effect of Bisdemethoxycurcumin Supplementation |

|---|---|---|

| MnSOD | Jejunum | Increased mRNA Expression nih.gov |

| Trx2 | Jejunum | Increased mRNA Expression nih.gov |

| Glrx5 | Jejunum | Increased mRNA Expression nih.gov |

Impact on Lipid Peroxidation

Bisdemethoxycurcumin demonstrates a significant inhibitory effect on lipid peroxidation, the oxidative degradation of lipids. Research has identified it as a potent inhibitor of iron-stimulated lipid peroxidation in both rat brain homogenates and rat liver microsomes. nih.govmanipal.edu In these studies, its activity was found to be comparable to curcumin and more potent than alpha-tocopherol. nih.govmanipal.edu The mechanism may involve the chelation of iron, which catalyzes the peroxidation process. nih.gov

In a model of LPS-induced mitochondrial dysfunction in broilers, bisdemethoxycurcumin supplementation prevented lipid peroxidation, as indicated by a decrease in the concentration of malondialdehyde (MDA), a common marker for lipid peroxidation, in the ileum. nih.gov However, some studies using different in vitro models, such as the ferric thiocyanate (B1210189) method with linoleic acid, found that while bisdemethoxycurcumin inhibited lipid peroxidation, its effect was less pronounced than that of curcumin. researchgate.net

Comparative Antioxidant Potency among Curcuminoids

The antioxidant capacity of bisdemethoxycurcumin has been compared to its parent curcuminoids, curcumin and demethoxycurcumin, across various assays, with results indicating that its potency is highly dependent on the specific oxidative stress model.

In several chemical-based assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and AAPH-induced linoleic acid oxidation, bisdemethoxycurcumin generally exhibits lower antioxidant activity compared to curcumin and demethoxycurcumin. nih.govjst.go.jpfao.org This suggests that the ortho-methoxyphenolic groups present on the curcumin and demethoxycurcumin molecules, but absent in bisdemethoxycurcumin, are significantly involved in these antioxidant activities. nih.govjst.go.jp For instance, in one study, the stoichiometric number of peroxyl radicals that could be trapped per molecule was 1.4 for bisdemethoxycurcumin, compared to 2.7 for curcumin and 2.0 for demethoxycurcumin. nih.govresearchgate.net

Conversely, other studies have reported differing results. One study noted that in the context of lipid peroxidation, the efficacy of both demethoxycurcumin and bisdemethoxycurcumin in scavenging free radicals was much stronger than that of curcumin. mdpi.com Another investigation found that all three curcuminoids were equally active and potent inhibitors of iron-stimulated lipid peroxidation. nih.gov This indicates that while the methoxy groups may be crucial for certain free-radical scavenging mechanisms, they contribute little to the activity in other contexts, such as the inhibition of iron-catalyzed lipid peroxidation. nih.gov

Table 2: Comparative Antioxidant Activity of Curcuminoids An interactive data table summarizing findings from various antioxidant assays.

| Assay | Curcumin | Demethoxycurcumin | Bisdemethoxycurcumin | Reference |

|---|---|---|---|---|

| DPPH Radical Scavenging | Higher Potency | Intermediate Potency | Lower Potency | nih.govjst.go.jp |

| Linoleic Acid Peroxidation (AAPH-induced) | n = 2.7 | n = 2.0 | n = 1.4 | nih.govresearchgate.net |

| Phosphomolybdenum Method | Highest Capacity | Intermediate Capacity | Lower Capacity | fao.org |

| Lipid Peroxidation (Iron-stimulated) | Equally Active | Equally Active | Equally Active | nih.gov |

n = stoichiometric number of peroxyl radicals trapped per molecule.

Neuroprotective Mechanisms

Amelioration of Cognitive Dysfunction

Bisdemethoxycurcumin has shown potential in mitigating cognitive dysfunction in animal models of Alzheimer's disease. In a study using APP/PS1 transgenic mice, which model Alzheimer's pathology, intervention with bisdemethoxycurcumin resulted in improved cognitive function. nih.govnih.gov The enhancement of learning and memory abilities in these mice was evaluated using established behavioral tests such as the Y maze and the Morris water maze. nih.gov These findings suggest that bisdemethoxycurcumin possesses neuroprotective properties that can counteract the cognitive deficits associated with neurodegenerative conditions. nih.govnih.gov

Reduction of Amyloid-Beta (Aβ) Deposition

A key aspect of bisdemethoxycurcumin's neuroprotective effect is its ability to impact the pathology of amyloid-beta (Aβ), a hallmark of Alzheimer's disease. nih.govnih.gov In APP/PS1 mice, administration of bisdemethoxycurcumin led to a decrease in Aβ deposition in the brain. nih.govnih.gov

Further research has elucidated the cellular mechanisms behind this effect. Studies have found that bisdemethoxycurcumin stimulates autophagy, the cellular process of degrading and recycling damaged components, in primary astrocytes. nih.govresearchgate.netbiorxiv.org This induction of autophagy was shown to aid in the clearance of externally administered Aβ by these cells. nih.govresearchgate.net In a transgenic mouse model of Alzheimer's disease (3xTg-AD), administration of bisdemethoxycurcumin resulted in a significantly lower Aβ load in the hippocampus. researchgate.netbiorxiv.org This suggests that bisdemethoxycurcumin mitigates Alzheimer's disease pathology by promoting the autophagic clearance of Aβ. researchgate.net

Antimicrobial Mechanisms

Bisdemethoxycurcumin has shown notable antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), a significant drug-resistant pathogen. mnba-journal.comnih.gov The minimal inhibitory concentration (MIC) of BDMC against six strains of MRSA was found to be 7.8 µg/mL. mnba-journal.comnih.gov One of the primary mechanisms behind this activity is the disruption of the bacterial cell wall. mnba-journal.com

The polyphenol structure of bisdemethoxycurcumin is thought to contribute to the destruction of the bacterial cell wall, which weakens its structural integrity. mnba-journal.commdpi.com This damage ultimately compromises the bacterial cell. Research has indicated that this mechanism involves the reduction of penicillin-binding protein 2a (PBP2a). mnba-journal.com PBP2a is a key protein in MRSA that confers resistance to β-lactam antibiotics. By reducing PBP2a, bisdemethoxycurcumin makes the bacteria more susceptible to these antibiotics. mnba-journal.comnih.gov Furthermore, bisdemethoxycurcumin has been observed to downregulate the transcription of the mecA gene, which is responsible for encoding PBP2a. mnba-journal.com

Beyond its direct action on the bacterial cell wall, bisdemethoxycurcumin also functions to increase the permeability of the bacterial membrane. mnba-journal.comnih.gov This action enhances the efficacy of conventional antibiotics by allowing them to enter the bacterial cell more easily. mnba-journal.com

Studies have demonstrated that the anti-MRSA activity of bisdemethoxycurcumin is significantly enhanced in the presence of agents that either increase membrane permeability (like Triton X-100) or inhibit ATPase (like N,N'-dicyclohexylcarbodiimide), which affects the cell's energy levels and membrane function. nih.govmdpi.com This suggests that bisdemethoxycurcumin's mechanism involves altering membrane permeability and decreasing ATP levels. nih.govmdpi.com By increasing the permeability of the bacterial membrane, bisdemethoxycurcumin can act synergistically with antibiotics. mnba-journal.comnih.gov For example, partial synergy has been observed when bisdemethoxycurcumin is combined with the β-lactam antibiotic oxacillin (B1211168) against MRSA. nih.gov This combined effect helps to overcome the bacteria's resistance mechanisms, making it a promising candidate for adjunct therapy. mnba-journal.com

Antibacterial Activity

Inhibition of Bacterial Growth (Bacteriostatic Effects)greenpharmacy.info

Bisdemethoxycurcumin (BDMC) has demonstrated notable antibacterial properties, particularly against challenging pathogens like Methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comnih.gov Research has established its efficacy in inhibiting bacterial growth, a characteristic known as a bacteriostatic effect. mdpi.com Studies using broth microdilution assays determined that the minimal inhibitory concentration (MIC) of BDMC against six different MRSA strains was 7.8 μg/mL. mdpi.comnih.gov This indicates that at this concentration, BDMC can effectively halt the proliferation of these bacteria. mdpi.com Further time-kill curve assays have confirmed this inhibitory capability, showing that sub-inhibitory concentrations of BDMC could prevent an increase in MRSA colony-forming units (CFU/mL) over a 24-hour period. mdpi.com The antibacterial action of BDMC is believed to be related to its ability to increase the permeability of the bacterial cell membrane and interfere with ATP levels. mdpi.com

Downregulation of Antibiotic-Resistance Genes (e.g., mecA, blaZ, blaR1, mecR1)greenpharmacy.info

A key mechanism behind Bisdemethoxycurcumin's ability to combat antibiotic-resistant bacteria is its influence on the expression of resistance-conferring genes. nih.gov In MRSA, resistance to β-lactam antibiotics is primarily due to the mecA gene, which codes for penicillin-binding protein 2a (PBP2a), a protein with low affinity for these antibiotics. mdpi.comnih.gov The expression of mecA is regulated by other genes, including blaZ, blaR1, and mecR1. nih.gov

Studies have shown that BDMC can significantly repress the transcription of these critical resistance genes. nih.gov Treatment of MRSA with sub-inhibitory concentrations of BDMC resulted in a dose-dependent reduction in the transcriptional levels of mecA, blaZ, blaR1, and mecR1. nih.govresearchgate.net This downregulation at the genetic level leads to a tangible decrease in the production of PBP2a, thereby weakening the bacterium's primary defense against β-lactam antibiotics. nih.govnih.gov

**Table 1: Effect of Bisdemethoxycurcumin on Antibiotic-Resistance Gene Transcription in *S. aureus***

| Gene | BDMC Concentration | Fold Reduction in Transcription |

|---|---|---|

| blaZ | 3.9 μg/mL (1/2 MIC) | 1.9-fold |

| blaR1 | 3.9 μg/mL (1/2 MIC) | 2.6-fold |

| mecA | 3.9 μg/mL (1/2 MIC) | 2.7-fold |

| mecR1 | 3.9 μg/mL (1/2 MIC) | 2.6-fold |

Data sourced from a study on the transcriptional levels of resistance genes in S. aureus after treatment with BDMC. nih.gov

Modulation of Bacterial Gene Expression (e.g., Clostridium difficile)greenpharmacy.info

The antibacterial activity of Bisdemethoxycurcumin extends to other clinically significant bacteria, including the anaerobic, spore-forming bacillus Clostridium difficile. Curcuminoids, the major active compounds in turmeric, which include curcumin, demethoxycurcumin, and bisdemethoxycurcumin, have been shown to inhibit the growth of a wide panel of C. difficile strains. nih.govnih.gov

Research has demonstrated that these curcuminoids, including BDMC, can inhibit the growth of various C. difficile isolates, including hypervirulent strains, at concentrations ranging from 4 to 32 μg/mL. nih.govnih.gov Beyond simple growth inhibition, these compounds also affect the expression of virulence factors. For instance, curcumin was found to be more effective than the antibiotic fidaxomicin (B1672665) at inhibiting the production of C. difficile toxins, a key element of its pathogenicity. nih.govnih.gov This suggests that BDMC likely contributes to the modulation of gene expression related to toxin production in this pathogen. nih.gov

Synergistic Effects with Antibioticsgreenpharmacy.info

One of the most promising applications of Bisdemethoxycurcumin in antibacterial therapy is its ability to act synergistically with conventional antibiotics, effectively restoring or enhancing their potency against resistant strains. mdpi.comnih.gov This synergistic activity has been demonstrated against MRSA in combination with several antibiotics. mdpi.com

When BDMC is combined with antibiotics such as gentamicin (B1671437), ampicillin, and oxacillin, the antimicrobial effect is significantly greater than that of either agent used alone. mdpi.comnih.gov Checkerboard dilution tests have shown that BDMC can reduce the MIC of these antibiotics by two-fold to as much as 16-fold. mdpi.com The synergy between BDMC and gentamicin was particularly noteworthy, with a fractional inhibitory concentration index (FICI) as low as 0.1, indicating a strong synergistic interaction. mdpi.com This effect is largely attributed to BDMC's ability to downregulate resistance genes, making the bacteria susceptible once again to the antibiotic's mechanism of action. nih.gov

Table 2: Synergistic Effect of Bisdemethoxycurcumin (BDMC) in Combination with Antibiotics Against MRSA

| Antibiotic | MIC Reduction Factor with BDMC |

|---|---|

| Gentamicin | 2-fold to 16-fold |

| Ampicillin | 2-fold to 8-fold |

| Oxacillin | 2-fold to 4-fold |

Data derived from checkerboard assays evaluating the synergy of BDMC with conventional antibiotics. mdpi.com

Antiviral Activity (e.g., SARS-CoV-2 Main Protease (Mpro) inhibition)researchgate.netnih.gov

In addition to its antibacterial properties, Bisdemethoxycurcumin has been investigated for its potential antiviral activity, particularly against SARS-CoV-2, the virus responsible for COVID-19. nih.gov A primary target for antiviral drugs against this virus is the main protease (Mpro), also known as 3CL protease, which is essential for processing viral polyproteins and is crucial for viral replication. chemoprev.org

Computational and enzyme-based studies have indicated that curcumin-derived polyphenols, including Bisdemethoxycurcumin, exhibit significant binding affinities to the SARS-CoV-2 main protease. nih.gov This binding suggests a potential to inhibit the enzyme's function, thereby disrupting the viral life cycle. nih.govchemoprev.org Further bioinformatics analysis has suggested that compounds from Curcuma longa, such as BDMC, could limit the replication processes of SARS-CoV-2 by binding to another viral protease, non-structural protein 3 (NSP3), which is also vital for viral replication. These findings highlight Bisdemethoxycurcumin as a compound of interest for the development of novel antiviral therapeutics targeting key viral enzymes. nih.gov

Target Identification and Pathway Analysis Methodologies

Network Pharmacology Approaches

Network pharmacology is an integrated field utilizing bioinformatics, systems biology, and high-throughput histology to investigate the complex mechanisms of action of compounds, including those from traditional medicine. nih.govtmrjournals.com This approach moves beyond the traditional single-target paradigm to explore the synergistic effects of multiple components on various targets and pathways. tmrjournals.com Studies employing network pharmacology have been used to investigate the potential mechanisms of bisdemethoxycurcumin in conditions such as ulcerative colitis and prostate cancer. researchgate.netlatamjpharm.org

Protein-Protein Interaction (PPI) Network Analysis

Protein-protein interaction (PPI) network analysis is a key component of network pharmacology used to understand the functional relationships between target proteins. By constructing and analyzing PPI networks, researchers can identify crucial proteins that play central roles in disease pathways and are potentially modulated by a compound like bisdemethoxycurcumin. researchgate.netnih.govnih.gov For instance, a PPI network analysis in the context of bisdemethoxycurcumin's effects on ulcerative colitis identified a network with 132 nodes and 169 edges, where nodes represent proteins and edges represent interactions. nih.gov Filtering parameters are often applied to extract a core network of more important proteins. researchgate.netnih.gov Another study using PPI network analysis identified glucose-regulated protein 78 (GRP78) as a key hub protein affected by bisdemethoxycurcumin in pancreatic cancer cells. nih.govoncotarget.com

Gene Ontology (GO) Enrichment Analysis

Gene Ontology (GO) enrichment analysis is performed to determine the biological processes, cellular components, and molecular functions associated with the potential target genes of a compound. researchgate.netgeneontology.orgresearchgate.netbioconductor.org This analysis helps to understand the overarching biological contexts in which the identified targets operate. For bisdemethoxycurcumin, GO analysis of potential anti-ulcerative colitis genes revealed enrichment in terms such as protein serine/threonine/tyrosine kinase activity, positive regulation of kinase activity, peptidyl-tyrosine phosphorylation, and peptidyl-tyrosine modification. nih.govmdpi.com

KEGG (Kyoto Encyclopedia of Genes and Genomes) Pathway Analysis

KEGG pathway analysis is utilized to identify the signaling pathways significantly associated with the target genes of a compound. researchgate.netmdpi.commdpi.com This provides insight into the downstream effects and the broader biological cascades influenced by the compound. Studies on bisdemethoxycurcumin have shown its potential target genes to be significantly enriched in pathways such as the PI3K/Akt signaling pathway and the MAPK signaling pathway, suggesting these pathways may be essential to its therapeutic effects in conditions like ulcerative colitis. researchgate.netnih.govnih.govmdpi.com Other pathways identified through KEGG analysis include lipid and atherosclerosis. nih.gov

Core Target Identification (e.g., SRC, EGFR, AKT1, PIK3R1)

Through network pharmacology approaches, including PPI network analysis and topological screening, core targets of bisdemethoxycurcumin can be identified. researchgate.netnih.govomicsdi.org Studies investigating bisdemethoxycurcumin's effects, particularly in the context of ulcerative colitis, have consistently identified SRC, EGFR, AKT1, and PIK3R1 as key potential targets. researchgate.netresearchgate.netnih.govnih.govmdpi.comresearchgate.net These proteins were found to be among the targets with the highest potential based on network analysis. researchgate.netnih.gov In the context of prostate cancer, core targets of active ingredients in Curcumae Rhizoma, including bisdemethoxycurcumin, were found to include EGFR, AKT1, and SRC, among others like TP53, PTGS2, HSP90AA1, and ESR1. latamjpharm.org

Molecular Docking Studies

Molecular docking is a computational technique used to predict the binding affinity and interaction modes between a small molecule (ligand) and a target protein. nih.govsciepub.combiorxiv.org This method helps to validate potential direct interactions between bisdemethoxycurcumin and its identified targets and to understand the nature of these interactions. nih.gov

Ligand-Target Binding Prediction

Molecular docking studies predict how a ligand, such as bisdemethoxycurcumin, fits into the binding site of a target protein and the strength of this interaction, often expressed as binding energy. sciepub.combiorxiv.orgnexusacademicpublishers.com A lower binding energy generally indicates a more stable and favorable interaction. biorxiv.orgnexusacademicpublishers.com

Studies have demonstrated that bisdemethoxycurcumin can combine well with core targets like SRC, EGFR, PIK3R1, and AKT1, as shown through molecular docking models. researchgate.netresearchgate.netnih.govmdpi.comresearchgate.net For instance, molecular docking results have indicated good binding and reliable interactions between bisdemethoxycurcumin and these major targets. nih.govmdpi.com In one study, bisdemethoxycurcumin and AKT1 exhibited the best binding interaction among the tested core targets, with the bond between them being the most stable based on binding potency and hydrogen bonding results. nih.gov

Molecular docking has also been used to compare the binding affinity of bisdemethoxycurcumin with other proteins. For example, in a study on aldose reductase (ALR2), bisdemethoxycurcumin showed a favorable docking score with a binding energy of -9.6 Kcal/mol, indicating potential inhibitory capabilities. ajol.info Another study comparing bisdemethoxycurcumin and curcumin (B1669340) on transthyretin (TTR) found that curcumin had a slightly better binding affinity (-5.08 kcal/mol) compared to bisdemethoxycurcumin (-4.76 kcal/mol). sciepub.com Furthermore, bisdemethoxycurcumin has shown strong binding affinities for NF-kB and COX-2 in molecular docking studies, suggesting its potential as an inhibitor of these targets. bio-conferences.orgresearchgate.net

Interactive Data Table: Predicted Binding Energies of Bisdemethoxycurcumin with Selected Targets

| Target Protein | Predicted Binding Energy (kcal/mol) | Source |

| ALR2 | -9.6 | ajol.info |

| TTR (Chain A) | -4.76 | sciepub.com |

| NF-kB | -2218.61 | bio-conferences.orgresearchgate.net |

| COX-2 | -1156.81 | bio-conferences.orgresearchgate.net |

| SRC | researchgate.netresearchgate.netnih.govmdpi.comresearchgate.net | |

| EGFR | researchgate.netresearchgate.netnih.govmdpi.comresearchgate.net | |

| AKT1 | researchgate.netresearchgate.netnih.govmdpi.comresearchgate.net | |

| PIK3R1 | researchgate.netresearchgate.netnih.govmdpi.comresearchgate.net |

Binding Interaction Stability Analysis

Studies employing molecular docking and molecular dynamics simulations have investigated the binding interaction stability of bisdemethoxycurcumin with various protein targets. These computational methods provide insights into the affinity and stability of the complex formed between bisdemethoxycurcumin (the ligand) and a target protein (the receptor).

Molecular docking analysis predicts the preferred orientation and binding affinity of a ligand to a receptor based on scoring functions, often represented by binding energy values (e.g., kcal/mol). A lower binding energy typically indicates a more stable and favorable interaction. Molecular dynamics simulations extend this analysis by simulating the movement and interactions of the ligand-protein complex over time, providing information on the stability of the complex, conformational changes, and the nature of interactions (e.g., hydrogen bonds, steric interactions). Parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), radius of gyration, and Solvent Accessible Surface Area (SASA) are often analyzed in molecular dynamics simulations to assess stability and flexibility. aip.orgaip.org

Detailed research findings on the binding interaction stability of bisdemethoxycurcumin with specific targets include:

AKT1: Molecular docking studies investigating the mechanism of bisdemethoxycurcumin in ulcerative colitis identified AKT1 as a core potential target. mdpi.com Results showed that bisdemethoxycurcumin and AKT1 exhibited a favorable binding interaction, with the bond between them being the most stable among the tested core targets (SRC, EGFR, AKT1, and PIK3R1) based on binding potency and hydrogen bonding results. mdpi.com The binding energy for BDMC with AKT1 was reported as -6.62 kcal/mol. Other binding energies with potential targets included SRC (-5.11 kcal/mol), EGFR (-5.21 kcal/mol), and PIK3R1 (-5.19 kcal/mol). mdpi.com

| Target Protein | Binding Energy (kcal/mol) |

| SRC | -5.11 |

| EGFR | -5.21 |

| AKT1 | -6.62 |

| PIK3R1 | -5.19 |

iNOS: Molecular docking analysis on inducible nitric oxide synthase (iNOS) as a potential immunomodulator target showed that bisdemethoxycurcumin had a lower free energy (ΔG) value (-8.00 kcal/mol) compared to curcumin (-6.8 kcal/mol) and sodium diclofenac (B195802) (-6.7 kcal/mol). nexusacademicpublishers.com These data suggest that the iNOS receptor may be more stable in binding to bisdemethoxycurcumin than to curcumin or sodium diclofenac. nexusacademicpublishers.com

| Compound | Binding Energy (ΔG, kcal/mol) |

| Bisdemethoxycurcumin | -8.00 |

| Curcumin | -6.8 |

| Sodium Diclofenac | -6.7 |

COX-2 and NF-κB: In silico analysis investigating the binding affinities of curcumin and its derivatives with Cyclooxygenase-2 (COX-2) and Nuclear Factor Kappa B (NF-κB) indicated that bisdemethoxycurcumin exhibited favorable binding energies for both targets. bio-conferences.org Specifically, bisdemethoxycurcumin showed binding energies of -2218.61 kcal/mol with NF-κB and -1156.81 kcal/mol with COX-2, suggesting a strong affinity for these molecular targets. bio-conferences.org

| Target Protein | Binding Affinity (kcal/mol) |

| NF-κB | -2218.61 |

| COX-2 | -1156.81 |

SARS-CoV-2 Spike Protein: Molecular docking studies assessing the interaction of curcuminoids with the SARS-CoV-2 spike protein have been conducted. researchgate.netscielo.br One study found that a curcumin derivative (bisdemethoxycurcumin) displayed favorable binding affinity to S-proteins of both SARS-CoV and SARS-CoV-2. researchgate.net Another study using AutoDock Vina reported that bisdemethoxycurcumin had a binding affinity of -6.8 kcal/mol to the spike protein, compared to curcumin at -7.0 kcal/mol. scielo.br Molecular dynamics simulations in this study also indicated that the tested compounds, including bisdemethoxycurcumin, remained stable during the simulation period. scielo.br

| Compound | Binding Affinity (kcal/mol) (AutoDock Vina) |

| Bisdemethoxycurcumin | -6.8 |

| Curcumin | -7.0 |

Transthyretin (TTR): Computational docking studies comparing the binding affinity of curcumin and bisdemethoxycurcumin on the chain A domain of the transthyretin (TTR) protein showed that curcumin had an optimum binding affinity of -5.08 kcal/mol, while bisdemethoxycurcumin showed a binding affinity of -4.76 kcal/mol. sciepub.com This suggests that curcumin might be a more potent ligand for TTR than bisdemethoxycurcumin in this specific interaction. sciepub.com

| Compound | Binding Affinity (kcal/mol) |

| Curcumin | -5.08 |

| Bisdemethoxycurcumin | -4.76 |

hSOD1 mutant (L38R): Molecular dynamics simulations and molecular docking studies investigating the interaction of bisdemethoxycurcumin with the ALS-associated hSOD1 mutant (L38R) indicated that bisdemethoxycurcumin binding altered protein stability, hydrophobicity, and flexibility. nih.gov These findings support the potential of bisdemethoxycurcumin as an anti-amyloidogenic agent against L38R mutant aggregation. nih.gov

Protein L: Molecular dynamics simulations investigating the docking effects of curcuminoid ligands on Protein L stability at different temperatures showed that Protein L docked with the bisdemethoxycurcumin ligand had an average RMSD value exceeding 7 Å at 375K and 400K. aip.orgaip.org At 400K, the simulation with bisdemethoxycurcumin showed a stable RMSD trend after an initial rise. aip.org RMSF analysis indicated higher fluctuations for Protein L binding to bisdemethoxycurcumin at 375K compared to controls and demethoxycurcumin (B1670235). aip.org

Tween Micelles: Coarse-grained molecular dynamics simulations have confirmed the binding of bisdemethoxycurcumin with Tween micelles, providing a microscopic perspective on this interaction. researchgate.net These simulations helped discuss the influence of different alkyl chains of Tween 20 and Tween 60 on their interaction with bisdemethoxycurcumin and their solubilization capability. researchgate.net

These studies, utilizing computational techniques like molecular docking and molecular dynamics simulations, provide valuable data on the binding interactions and stability of bisdemethoxycurcumin with various biological targets, contributing to the understanding of its potential mechanisms of action.

Structure Activity Relationship Sar Studies

Influence of Aromatic Substitutions (e.g., Methoxy (B1213986) Groups Absence)

The primary structural difference between BDMC and the other major curcuminoids lies in the absence of methoxy groups on both aromatic rings; curcumin (B1669340) has two methoxy groups, demethoxycurcumin (B1670235) has one, and bisdemethoxycurcumin has none plos.org. This variation in aromatic substitution significantly influences the biological activities of these compounds. Studies have shown that the presence or absence of methoxy groups can affect various properties, including antioxidant potential and the ability to modulate signaling pathways like NF-κB oup.comresearchgate.net.

Research indicates that the electron-donating nature of the methoxy group can influence the activity of curcuminoids nuft.edu.ua. For instance, the absence of methoxy groups in BDMC is associated with a lower capacity to inhibit TNF-induced NF-κB activation compared to curcumin and demethoxycurcumin researchgate.netmnba-journal.commnba-journal.com. This suggests that the methoxy groups may play a role in the NF-κB suppressive activity of curcuminoids oup.comresearchgate.net.

However, the influence of methoxy groups is not uniform across all biological activities. In some studies, the suppression of proliferation in various tumor cell lines by curcumin, demethoxycurcumin, and bisdemethoxycurcumin has been found to be comparable, suggesting that methoxy groups play a minimal role in these growth-modulatory effects plos.orgoup.com.

Furthermore, the number of methoxy groups can impact antioxidant activity. While some studies suggest that the phenolic hydroxyl group is primarily responsible for antioxidant activity, others indicate that the ortho-methoxy phenolic group also contributes oup.comjst.go.jpjst.go.jpnih.gov. The lower antioxidant activity observed for demethoxy derivatives like BDMC in some models suggests the involvement of the ortho-methoxyphenolic groups present in curcumin and demethoxycurcumin jst.go.jpjst.go.jp.

Role of β-Diketone Moiety

The β-diketone moiety is a central structural feature of curcuminoids, including bisdemethoxycurcumin mdpi.comnih.gov. This functional group exists in a dynamic equilibrium between keto and enol tautomeric forms nuft.edu.uaacs.orgnih.gov. The enol form, stabilized by intramolecular hydrogen bonding, is generally the predominant tautomer in solution mdpi.comacs.org.

The β-diketone moiety is crucial for several aspects of curcuminoid activity. It is known to be involved in the chelation of metal ions, which can influence both their antioxidant and pro-oxidant effects nih.gov. The ability of curcuminoids to bind to metal ions like Cu(II) is linked to their DNA cleavage activity nih.gov.